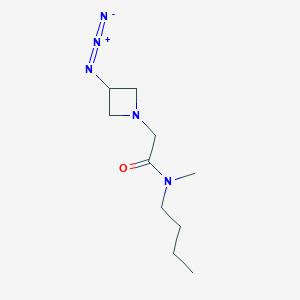![molecular formula C11H12N6 B1475937 2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine CAS No. 2097947-08-3](/img/structure/B1475937.png)
2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine
Descripción general
Descripción
“2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs .Aplicaciones Científicas De Investigación
Novel Synthetic Methods
Imidazo[1,2-a]pyridine compounds, including derivatives like 2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine, are recognized for their significant bioactivity and are a subject of continuous research for developing efficient synthetic methods. A novel approach for the preparation of related compounds involves direct oxidation of the methyl group without preliminary protection of the amino group, leading to one-pot synthesis strategies that enhance efficiency and reduce complexity (Lifshits, Ostapchuk, & Brel, 2015).
Antimicrobial and Analgesic Properties
Research into derivatives of imidazo[1,2-a]pyridine has shown promising results in antimicrobial and analgesic applications. Specific compounds synthesized from 2,3-diaminopyridine have exhibited pronounced anti-inhibitory effects against various microbial strains, and certain derivatives have been identified with notable analgesic properties in preclinical models (Has, 2015).
Enzyme Inhibition and Receptor Binding
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its potential in enzyme inhibition and receptor binding, contributing to its versatility in drug development. Compounds based on this structure have been investigated for their ability to act as inhibitors for various enzymes and as ligands for different receptors, showcasing the scaffold's broad pharmacological applicability (Enguehard-Gueiffier & Gueiffier, 2007).
Anticholinesterase Potential
The anticholinesterase potential of imidazo[1,2-a]pyridine analogues has been explored, with certain derivatives demonstrating inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. This highlights the potential therapeutic applications of these compounds in conditions such as Alzheimer's disease (Kwong et al., 2019).
Drug Development and Therapeutic Applications
The imidazo[1,2-a]pyridine framework is a "drug prejudice" scaffold with numerous derivatives showing potential across various therapeutic areas, including anticancer, antimicrobial, antiviral, and more. This diversity underscores the significance of the scaffold in medicinal chemistry and drug development, with ongoing research aimed at optimizing and discovering new therapeutic agents (Deep et al., 2016).
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry
Mode of Action
The mode of action of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound and its functional groups. The azidoazetidinyl group in “2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine” could potentially undergo reactions that lead to the formation of new compounds .
Biochemical Pathways
Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions
Result of Action
The molecular and cellular effects of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound and its functional groups. Some imidazo[1,2-a]pyridine derivatives have been evaluated for in-vitro anticancer activity .
Direcciones Futuras
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new imidazo[1,2-a]pyridine derivatives, such as “2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine”, is a research hotspot in molecular targeted therapy in the treatment of various diseases .
Propiedades
IUPAC Name |
2-[(3-azidoazetidin-1-yl)methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c12-15-14-10-6-16(7-10)5-9-8-17-4-2-1-3-11(17)13-9/h1-4,8,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZDVPSNILHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CN3C=CC=CC3=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















